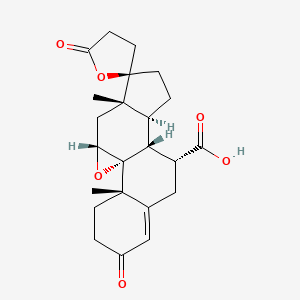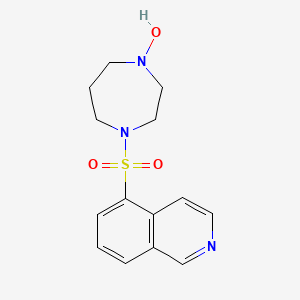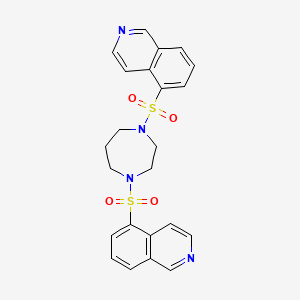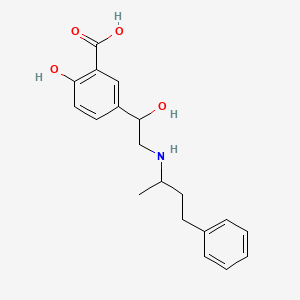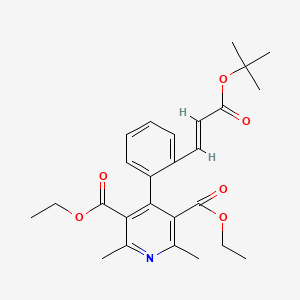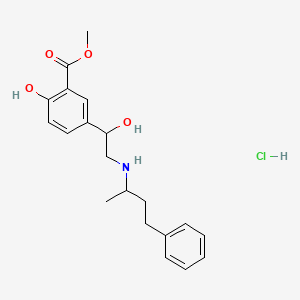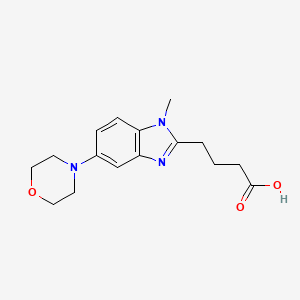
Bendamustine Ether Impurity
Vue d'ensemble
Description
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is a byproduct found in the synthesis and degradation of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is widely used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. The presence of impurities like 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is critical to the quality and safety of pharmaceutical products, necessitating their identification and characterization .
Applications De Recherche Scientifique
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is primarily used in the pharmaceutical industry for analytical method development and validation. It is crucial for ensuring the quality and safety of bendamustine hydrochloride drug products. Additionally, it is used in research to study the stability and degradation pathways of bendamustine hydrochloride under different conditions .
Mécanisme D'action
Target of Action
Bendamustine Ether Impurity, like Bendamustine, primarily targets DNA within cells . DNA plays a crucial role in cell division and the encoding of proteins. By interacting with DNA, this compound can influence cell behavior, particularly the process of cell division .
Mode of Action
This compound is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with DNA results in cell death . It is active against both active and quiescent cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves DNA synthesis and repair . By causing crosslinks in the DNA, the normal process of DNA replication is disrupted, which can lead to errors in the DNA sequence during replication . These errors can trigger cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
After intravenous infusion, Bendamustine is extensively metabolized in the liver by cytochrome P450 . More than 95% of the drug is bound to protein – primarily albumin . Only free Bendamustine is active . The concentrations of Bendamustine peak at the end of intravenous infusion and subsequent elimination is triphasic, with the intermediate phase representing the effective half-life .
Result of Action
The primary result of this compound’s action is cell death . By causing crosslinks in DNA, the compound disrupts normal cell division, leading to errors in DNA replication and, ultimately, cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, humidity, and photolysis . Under stressed conditions, degradant impurities in Bendamustine Hydrochloride drug product can be detected . These impurities, which include this compound, can have a significant impact on the quality and safety of the pharmaceuticals .
Analyse Biochimique
Biochemical Properties
Bendamustine Ether Impurity, like Bendamustine, is expected to interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
Bendamustine, the parent compound, is known to cause intra-strand and inter-strand cross-links between DNA bases . It is metabolized in the liver by cytochrome p450
Dosage Effects in Animal Models
Systemic exposure to Bendamustine is comparable between adult and pediatric patients
Metabolic Pathways
Bendamustine is known to be extensively metabolized in the liver by cytochrome p450
Transport and Distribution
Bendamustine concentrations peak at the end of intravenous infusion and subsequent elimination is triphasic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid involves multiple steps, including protection and deprotection of functional groups, saponification, and esterification reactions. For instance, the synthesis of a related impurity, bendamustine deschloro dimer, involves nine sequential steps, including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, and ring-opening reactions .
Industrial Production Methods: Industrial production of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves high-performance liquid chromatography (HPLC) for isolation and purification. The process ensures high purity and is suitable for analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions can lead to the formation of different degradation products.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Esterification: Alcohols and acids under acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydrolyzed and oxidized derivatives of bendamustine .
Comparaison Avec Des Composés Similaires
Bendamustine Deschloro Dimer: Formed through hydrolysis and esterification of bendamustine.
Bendamustine Hydrochloride: The parent compound used in cancer treatment.
Comparison: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is unique due to its specific formation during the synthesis and degradation of bendamustine hydrochloride. Unlike other impurities, it is formed through specific hydrolysis and esterification reactions, making it a critical marker for the stability and quality of bendamustine hydrochloride drug products .
Propriétés
IUPAC Name |
4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJQBOGHXQJRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


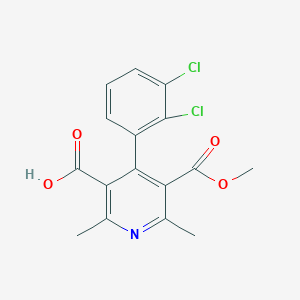
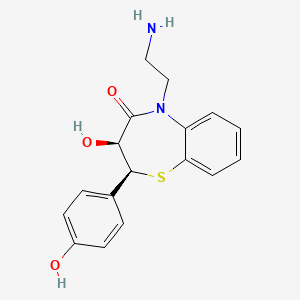
![methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate](/img/structure/B600954.png)
